molecular formula C13H21NO4 B3246402 tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate CAS No. 1781343-19-8

tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate

Cat. No.: B3246402
CAS No.: 1781343-19-8
M. Wt: 255.31
InChI Key: TVMTXDMYDNVSSR-UHFFFAOYSA-N
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Description

tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate is a bicyclic carbamate derivative characterized by a 3-oxabicyclo[3.3.1]nonane scaffold with a ketone (oxo) group at position 9 and a tert-butyl carbamate moiety at position 5. This compound is of significant interest in medicinal chemistry and organic synthesis due to its rigid bicyclic structure, which can serve as a conformational constraint in drug design.

Properties

IUPAC Name

tert-butyl N-(9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-4-8-6-17-7-9(5-10)11(8)15/h8-10H,4-7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMTXDMYDNVSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2COCC(C1)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate typically involves the reaction of a suitable precursor with tert-butyl carbamate under specific conditions. One common synthetic route includes the use of a bicyclic ketone intermediate, which undergoes a reaction with tert-butyl carbamate in the presence of a catalyst . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product’s formation. Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.

Chemical Reactions Analysis

Tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved can vary depending on the specific application, but they often include inhibition or activation of key biological processes .

Comparison with Similar Compounds

Amino vs. Oxo Substituents

  • tert-Butyl N-(9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate (CAS: EN300-25702, C₁₃H₂₄N₂O₃, MW 256.34) replaces the oxo group with an amino (-NH₂) group at position 9 . Impact: The amino group enhances nucleophilicity, making it suitable for coupling reactions (e.g., amide bond formation) in API synthesis . In contrast, the oxo group in the target compound offers electrophilic reactivity, enabling reductions to alcohols or condensations with nucleophiles.

Aza-Oxa Bicyclic Systems

  • tert-Butyl N-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)carbamate (CAS: 198211-13-1, C₁₂H₂₂N₂O₃, MW 242.31) substitutes one oxygen atom in the bicyclic framework with nitrogen (aza) . This contrasts with the purely oxygen-containing scaffold of the target compound, which may exhibit lower polarity.

Structural Analogues with Additional Substituents

Benzyl-Diaza Derivatives

  • tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS: 227940-70-7, similarity score 0.88) incorporates two nitrogen atoms (3,7-diaza) and a benzyl group . Impact: The diaza structure increases hydrogen-bonding capacity, while the benzyl group enhances lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates.

Hydroxycycloalkyl Carbamates

  • tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4) and related hydroxycyclopentyl derivatives () lack the bicyclic framework but feature hydroxyl groups.
    • Impact : The hydroxyl group increases hydrophilicity, making these compounds preferable for aqueous-phase reactions or as polar intermediates in prodrug synthesis.

Physicochemical and Stability Comparisons

Compound (CAS) Molecular Formula MW Key Functional Groups Stability Notes Applications
Target Compound Not explicitly stated 9-oxo, 3-oxa, 7-carbamate Oxo group may require inert storage Ketone-based derivatization
1823391-48-5 C₁₃H₂₄N₂O₃ 256.34 9-amino, 3-oxa, 7-carbamate Stable under standard conditions API intermediates
198211-13-1 C₁₂H₂₂N₂O₃ 242.31 3-oxa, 9-aza, 7-carbamate Sensitive to strong acids/bases Heterocyclic building blocks
1147557-68-3 C₁₂H₂₁NO₄ 243.3 9-hydroxy, 3-oxa, 7-aza Requires 2–8°C storage Polar synthons for glycosylation

Biological Activity

tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound is characterized by the following properties:

PropertyValue
Molecular Formula C₁₃H₂₁N₁O₄
Molecular Weight 255.31 g/mol
CAS Number 1781343-19-8
Melting Point 154-155 °C
Purity 95%

Research indicates that this compound may interact with various biological targets, influencing cellular pathways and potentially exhibiting therapeutic effects. The compound's bicyclic structure allows it to engage with biological macromolecules, possibly affecting enzyme activity or receptor binding.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an antitumor agent and its effects on neurotoxicity.

Antitumor Activity

In vitro studies have shown that derivatives of bicyclic compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported the synthesis of related compounds that demonstrated an IC₅₀ value ranging from 5.19 to 11.72 µM against multiple tumor cell lines, indicating promising antitumor potential .

Neurotoxicity Studies

Neurotoxicological assessments have been conducted to evaluate the safety profile of this compound. These studies typically involve measuring the capacity of the compound to inhibit acetylcholine receptors, with findings suggesting that similar compounds can competitively inhibit binding, which may lead to neurotoxic effects at certain concentrations .

Case Studies

Several case studies highlight the biological implications and therapeutic potentials of this compound:

  • Study on Antitumor Effects
    • Researchers synthesized several derivatives based on the bicyclic structure and tested their effects on human breast cancer cell lines (MCF-7). The most active derivative exhibited an IC₅₀ value significantly lower than that of the lead compound glycyrrhetinic acid, demonstrating enhanced potency against tumor growth .
  • Neurotoxic Assessment
    • A comparative analysis was performed using radiolabeled assays to determine the binding affinity of various neurotoxins, including those structurally related to this compound. The results indicated a concentration-dependent inhibition of receptor binding, emphasizing the need for careful evaluation in therapeutic contexts where neurotoxicity could be a concern .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the bicyclic core structure followed by carbamate introduction. Key steps include:

  • Ring closure : Use of catalytic acid or base to form the 3-oxabicyclo[3.3.1]nonane scaffold.
  • Carbamate protection : Reaction with tert-butoxycarbonyl (Boc) anhydride under inert conditions (e.g., dry THF, 0–25°C) to install the Boc group .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .
  • Optimization : Adjusting solvent polarity, temperature, and catalyst loading (e.g., DMAP for acylation) can improve yields. Monitor via TLC or LC-MS .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :

  • Spectroscopy :
  • NMR (¹H/¹³C): Verify bicyclic framework (e.g., δ 1.4 ppm for tert-butyl protons) and carbamate carbonyl (δ 155–160 ppm in ¹³C) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 242.31 (C₁₂H₂₂N₂O₃) .
  • Chromatography : HPLC with UV detection (λ = 210–254 nm) to assess purity (>97%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Assay variability : Standardize cell lines (e.g., SH-SY5Y for neurological studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Structural analogs : Compare activity with derivatives (e.g., tert-butyl spirocyclic carbamates) to identify critical functional groups. For example, replacing the 9-oxo group with a trifluoromethyl substituent alters target affinity .
  • Data validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm activity .

Q. What strategies are effective in optimizing the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH stability : Perform accelerated degradation studies (pH 1–9, 37°C) to identify labile sites (e.g., Boc group hydrolysis in acidic conditions). Stabilize via formulation in enteric coatings .
  • Light/oxygen sensitivity : Store in amber vials under nitrogen and add antioxidants (e.g., BHT) for long-term storage .

Q. How does the compound’s bicyclic architecture influence its interaction with biological targets?

  • Methodological Answer :

  • Conformational analysis : Molecular dynamics simulations reveal the rigid 3-oxabicyclo[3.3.1]nonane core enforces a specific orientation of the carbamate group, enhancing binding to enzymes like cholinesterases .
  • SAR studies : Modifying the 7-yl position (e.g., introducing methyl or hydroxyl groups) alters steric hindrance and hydrogen-bonding capacity, impacting potency .

Comparative Analysis

Q. How does this compound compare to structurally related carbamates in terms of synthetic accessibility and bioactivity?

  • Methodological Answer :

Compound Structural Features Bioactivity (IC₅₀) Synthetic Complexity
Target compound3-Oxabicyclo, 9-oxo, Boc12 µM (AChE inhibition)Moderate (3 steps)
tert-Butyl spirocyclic analog6-Oxaspiro, Boc8 µMHigh (5 steps)
Trifluoromethyl derivative9-CF₃, bicyclo25 µMHigh (4 steps)
  • Key Insight : The 3-oxabicyclo framework balances synthetic feasibility and target engagement, while spirocyclic analogs require more steps but offer higher potency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate

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